N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Kinase selectivity panels require probes with defined target engagement and minimal off-target activity. Generic pyrazole amides often exhibit aminergic GPCR cross-reactivity, confounding angiogenesis research. This compound's 4-fluorophenoxyethyl tail confers distinct lipophilicity (est. XLogP3 2.5-3.0) and predicted FGFR1/FLT1 engagement absent in smaller-chain analogs. Supplied at ≥95% purity with global shipping for reproducible kinase profiling and chemogenomic deconvolution studies.

Molecular Formula C17H22FN3O2
Molecular Weight 319.37 g/mol
CAS No. 1226446-27-0
Cat. No. B6577333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
CAS1226446-27-0
Molecular FormulaC17H22FN3O2
Molecular Weight319.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CCC(=O)NCCOC2=CC=C(C=C2)F
InChIInChI=1S/C17H22FN3O2/c1-12-16(13(2)21(3)20-12)8-9-17(22)19-10-11-23-15-6-4-14(18)5-7-15/h4-7H,8-11H2,1-3H3,(H,19,22)
InChIKeyMRNIEUNFUVMBHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorophenoxyethyl Pyrazole Propanamide: Core Structure & Procurement Profile


N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide (CAS 1226446-27-0) is a synthetic pyrazole-propanamide derivative with molecular formula C17H22FN3O2 and molecular weight 319.37 g/mol [1]. The compound features a 1,3,5-trimethylpyrazole core linked via a propanamide spacer to a 4-fluorophenoxyethyl tail, placing it within a broader class of pyrazole amides investigated for kinase and GPCR modulation [2]. Its structure combines a lipophilic fluorinated phenoxy motif with a hydrogen-bond-capable amide linker, characteristics relevant to medicinal chemistry and chemical biology applications [1][3].

✓ Kinase/GPCR target engagement studies with pyrazole-propanamide scaffold
✓ Predicted dual-kinase (FGFR1/FLT1) profiling context
✓ Physicochemical benchmark for intermediate-lipophilicity lead optimization

Why In-Class Analogs Cannot Substitute for This Pyrazole Propanamide


The 4-fluorophenoxyethyl substituent of the target compound imparts a distinct combination of steric bulk, lipophilicity, and hydrogen-bond acceptor geometry that is absent in close analogs such as N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide (CAS 1226436-61-8) [1]. Even when the core pyrazole-propanamide scaffold is conserved, variation in the amide-sidechain profoundly alters physicochemical parameters including XLogP3 (estimated ~2.5–3.0 for the target vs. 1.7 for the trifluoroethyl analog) and topological polar surface area (tPSA ≈ 55–65 Ų vs. 46.9 Ų), which directly influence membrane permeability, off-target promiscuity, and pharmacokinetic behavior [1][2]. Computational SEA predictions further differentiate the target compound, associating it with tyrosine kinase targets (FGFR1, FLT1) not shared by smaller-chain analogs [3]. Generic substitution therefore risks loss of the specific physicochemical signature and predicted target engagement profile that define the compound's research utility.

Target Compound
4-Fluorophenoxyethyl side chain, higher HBA count, extended rotatable bonds
Close Analogs
Trifluoroethyl or N-ethyl analogs: lower lipophilicity, fewer HBA, rigid structure
Predicted kinase engagement FGFR1/FLT1 predictions may be absent in simpler analogs, altering target profile.
Membrane permeability Lipophilicity shift may change passive diffusion and off-target promiscuity.
Conformational binding Rigid analogs may fail to engage adaptable binding pockets.

Quantitative Differentiation: Target Pyrazole Propanamide vs. Closest Analogs


Molecular Weight & Lipophilicity vs. Trifluoroethyl Analog

The target compound exhibits substantially higher molecular weight (319.37 g/mol) and predicted lipophilicity (estimated XLogP3 ≈ 2.5–3.0) compared to the closest commercially available analog N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide (CAS 1226436-61-8; MW = 263.26 g/mol; XLogP3 = 1.7) [1][2]. The 56-Dalton mass increase and the addition of a phenoxy ether moiety raise the hydrogen-bond acceptor count from 5 to 6 and increase the number of rotatable bonds from 4 to approximately 7–8, providing greater conformational flexibility while maintaining oral drug-likeness parameters within Lipinski and Veber thresholds [2].

Lipophilicity & MW
Reported
Target: XLogP3 est. 2.5–3.0, MW 319.37 vs. Trifluoroethyl analog: XLogP3 1.7, MW 263.26
Supports lipophilicity-driven differentiation in lead optimization
Computed estimates; verify experimentally
Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Predicted FGFR1/FLT1 Kinase Engagement vs. Class Baselines

ZINC15 Similarity Ensemble Approach (SEA) predictions for the target compound (ZINC40429583) indicate probable activity against fibroblast growth factor receptor 1 (FGFR1) and vascular endothelial growth factor receptor 1 (FLT1/VEGFR1), both tyrosine kinases implicated in angiogenesis and oncology [1]. In contrast, close analogs such as N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide and N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide lack publicly reported kinase target predictions in the same databases, suggesting that the 4-fluorophenoxyethyl extension is critical for this inferred polypharmacology [1][2]. This predicted dual-kinase signature differentiates the target compound within the pyrazole-propanamide class.

Predicted Targets
Data to verify
SEA predicts FGFR1, FLT1; absent in simpler analogs
Predicted kinase engagement differentiates from class baselines
No confirmatory in vitro data
Kinase inhibition Target prediction Cancer research

Fluorophenoxy Pharmacophore vs. GPCR-Modulating Pyrazoles

The 4-fluorophenoxyethyl moiety of the target compound distinguishes it from pyrazole derivatives active at prokineticin receptor 1 (PROKR1), such as the bromo-fluorophenoxy sulfonylpiperidine CHEMBL3919321, which features a sulfonylpiperidine linker instead of a propanamide chain [1]. Although both compounds share a 1,3,5-trimethylpyrazole and a fluorophenoxy fragment, the linker chemistry (amide vs. sulfonamide) and overall topology result in divergent predicted target profiles: the target compound is predicted to engage kinases (FGFR1/FLT1), whereas CHEMBL3919321 is an experimentally verified PROKR1 ligand [1][2]. This pharmacophore divergence enables chemogenomic screening applications where linker-dependent target deconvolution is required.

Pharmacophore Divergence
Reported
Propanamide linker → predicted kinase targets vs. CHEMBL3919321: sulfonylpiperidine → GPCR (PROKR1)
Supports kinase-selective comparator use without GPCR confounding
Based on structural analysis and database annotations
GPCR modulation Pharmacophore modeling Selectivity optimization

Rotatable Bond & Conformational Flexibility vs. Constrained Analogs

The target compound possesses an estimated 7–8 rotatable bonds due to the extended 4-fluorophenoxyethyl chain, compared with only 4 rotatable bonds for the trifluoroethyl analog (CAS 1226436-61-8) and approximately 5–6 for the N-ethyl analog [1][2]. This increased conformational freedom carries an entropic penalty upon binding but may enable induced-fit recognition at shallow or adaptable binding sites, a property absent in more rigid analogs. The linear extension provided by the –O–CH2–CH2–NH–CO– linker creates a separation of approximately 8–10 Å between the pyrazole core and the fluorophenyl ring, a spatial feature that can be exploited in fragment-linking strategies [2].

Conformational Flexibility
Class-level
Rotatable bonds: ~7–8 (target) vs. 4 (CF₃ analog)
May support fragment-linking strategies for adaptable pockets
Estimated from structure; binding entropy trade-off
Conformational analysis Entropy-driven binding Fragment-based drug design

Application Scenarios for This Pyrazole Propanamide


Angiogenesis Kinase Panel Screening

The ZINC15 SEA-predicted engagement of FGFR1 and FLT1 (VEGFR1) [1] positions this compound as a candidate for inclusion in kinase selectivity panels focused on angiogenesis. Its intermediate lipophilicity (estimated XLogP3 2.5–3.0) and extended structure differentiate it from smaller pyrazole amides, potentially reducing off-target activity at aminergic GPCRs that commonly afflict simpler analogs. Researchers investigating anti-angiogenic mechanisms can deploy this compound alongside established FGFR/VEGFR inhibitors to assess scaffold-dependent selectivity fingerprints.

Fragment-Based Drug Discovery Library Expansion

With approximately 7–8 rotatable bonds and a pyrazole-to-fluorophenyl separation of ~8–10 Å [2], the compound provides a versatile starting point for fragment-linking strategies. Its 4-fluorophenoxy terminus offers an accessible site for further functionalization (e.g., halogen displacement, Suzuki coupling), while the propanamide linker preserves synthetic tractability. Procurement for fragment-library screening enables hit identification against challenging protein targets characterized by shallow or flexible binding sites.

Physicochemical Benchmarking in Lead Optimization

The compound's molecular weight (319.37 g/mol), estimated XLogP3 (2.5–3.0), and hydrogen-bond acceptor count (6) [1][3] place it within a favorable property space for oral bioavailability according to Lipinski and Veber rules. In lead optimization campaigns, it can serve as a physicochemical benchmark to assess the impact of increasing lipophilicity and hydrogen-bond acceptor count on ADME parameters, particularly when compared to the less lipophilic trifluoroethyl analog (XLogP3 = 1.7).

Chemogenomic Target Deconvolution Studies

The pharmacophore divergence between the target compound (predicted kinase targets) and closely related pyrazole derivatives that modulate GPCRs (e.g., PROKR1 ligand CHEMBL3919321) [4] enables its use in chemogenomic profiling. By comparing cellular response signatures across kinase-biased and GPCR-biased chemotypes sharing a common pyrazole core, researchers can computationally deconvolute target engagement and pathway-level effects.

Application
Selection Property
Validation Focus
Angiogenesis kinase panel screening
Predicted FGFR1/FLT1 engagement
Kinase selectivity fingerprint profiling
Fragment-based library expansion
Conformational flexibility & extended reach
Binding-site adaptability assessment
Physicochemical lead optimization
Intermediate lipophilicity & HBA count
ADME parameter benchmarking vs. analogs
Chemogenomic target deconvolution
Kinase vs. GPCR pharmacophore divergence
Pathway-level response signature comparison
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